molecular formula C18H23N5O3 B10908121 4-tert-butyl-N'-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)benzohydrazide

4-tert-butyl-N'-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)benzohydrazide

Cat. No.: B10908121
M. Wt: 357.4 g/mol
InChI Key: CULWJOJITYRFFZ-XDHOZWIPSA-N
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Description

4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound featuring a pyrazole ring, a tert-butyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl group, and the final condensation with benzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can also be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can yield amines.

Scientific Research Applications

4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can participate in redox reactions, while the benzohydrazide moiety can form hydrogen bonds with target proteins or enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(TERT-BUTYL)-N’~1~-[(E)-1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both a tert-butyl group and a nitro-substituted pyrazole ring, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]benzamide

InChI

InChI=1S/C18H23N5O3/c1-12(11-22-13(2)10-16(21-22)23(25)26)19-20-17(24)14-6-8-15(9-7-14)18(3,4)5/h6-10H,11H2,1-5H3,(H,20,24)/b19-12+

InChI Key

CULWJOJITYRFFZ-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C)/C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC(=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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